molecular formula C22H21N3O2S B12531009 N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine

N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12531009
M. Wt: 391.5 g/mol
InChI Key: DRWDZAREGDVMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine is a benzimidazole derivative featuring a 2,6-dimethylphenyl substituent at the amine position and a tosyl (p-toluenesulfonyl) group at the 1-position of the benzimidazole core. The tosyl group enhances steric bulk and may influence solubility, stability, and reactivity compared to non-tosylated analogs.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(4-methylphenyl)sulfonylbenzimidazol-2-amine

InChI

InChI=1S/C22H21N3O2S/c1-15-11-13-18(14-12-15)28(26,27)25-20-10-5-4-9-19(20)23-22(25)24-21-16(2)7-6-8-17(21)3/h4-14H,1-3H3,(H,23,24)

InChI Key

DRWDZAREGDVMIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2NC4=C(C=CC=C4C)C

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The most innovative approach involves a one-pot, three-step sequence utilizing o-phenylenediamine (1a ), p-toluenesulfonyl chloride (TsCl, 2a ), and 2,6-dimethylphenyl isothiocyanate (4a ) under visible light irradiation. The process integrates:

  • N-Substitution : o-Phenylenediamine reacts with TsCl in a 90% ethanol/10% water solvent system with K₂CO₃ as a base, forming N-tosyl-o-phenylenediamine (3a ) at room temperature.
  • Thiourea Formation : 3a couples with 4a to generate a thiourea intermediate (5a ).
  • Cyclodesulfurization : Visible light (3 W blue LED) mediates radical-based cyclization, eliminating sulfur to yield the target benzimidazole.

Experimental Optimization

Key parameters include:

  • Solvent System : Aqueous ethanol enhances solubility while minimizing toxicity.
  • Base Selection : Inorganic bases (e.g., K₂CO₃) outperform organic bases (TEA, DBU), achieving 81% yield for 6a in 12 hours.
  • Light Source : Blue LEDs (450–455 nm) promote thiyl radical formation, bypassing the need for photocatalysts.

This method achieves yields up to 92% across 69 derivatives, demonstrating broad substrate compatibility and scalability (gram-scale).

Triphenylphosphine-Mediated Dehydrative Cyclization

Traditional Two-Step Synthesis

A patent-based method employs dichlorotriphenylphosphine (Cl₂PPh₃) to drive cyclodehydration:

  • Urea Intermediate Synthesis : N-Tosyl-o-phenylenediamine reacts with 2,6-dimethylphenyl isothiocyanate in dichloromethane, forming a thiourea derivative.
  • Cyclization : Cl₂PPh₃ (1–2 equiv) in alkanes or ethers at −10–25°C induces intramolecular dehydration, yielding the benzimidazole core.

Limitations and Advantages

  • Yield : 60–75%, lower than photochemical methods due to byproduct formation.
  • Operational Simplicity : No specialized equipment required, making it industrially viable despite harsher conditions.

Transition Metal-Catalyzed C–H Activation

Palladium/Copper Cooperative Catalysis

A Pd/Cu-mediated one-pot synthesis from amidines and aryl halides offers an alternative route:

  • N-Arylation : Pd(OAc)₂ catalyzes coupling between N-tosyl-o-phenylenediamine and 2,6-dimethylphenyl iodide.
  • C–H Functionalization : Cu(OAc)₂ in xylene at 140°C under oxygen facilitates cyclization.

Performance Metrics

  • Yield : 70–78% after silica gel chromatography.
  • Substrate Scope : Limited to electron-deficient aryl halides due to oxidative coupling constraints.

Microwave-Assisted Solid-Phase Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (80°C, 20 min) in DMF with Cs₂CO₃ enables rapid assembly of the benzimidazole core from epoxyvinylcyclohexane precursors.

Key Considerations

  • Solvent : DMF enhances microwave absorption but complicates purification.
  • Yield : 65% after recrystallization, with minor diastereomer formation.

Comparative Analysis of Methodologies

Method Yield (%) Conditions Catalyst Advantages
Visible Light-Mediated 81–92 RT, aqueous ethanol, blue LED None Eco-friendly, scalable, high yields
Triphenylphosphine 60–75 −10–25°C, dichloromethane Cl₂PPh₃ Industrial applicability
Pd/Cu Catalysis 70–78 140°C, xylene, O₂ atmosphere Pd(OAc)₂, Cu(OAc)₂ Broad aryl halide compatibility
Microwave 65 80°C, DMF, microwave Cs₂CO₃ Rapid synthesis

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential antitumor effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1. Key Properties of N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzimidazol-2-amine C₂₂H₂₁N₃O₂S ~407.45 Tosyl, 2,6-dimethylphenyl Not reported Research chemical
N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine (1i) C₁₅H₁₅N₃ 237.13 H, 2,6-dimethylphenyl 148–149 Synthetic intermediate
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine C₁₃H₁₃N₅ 247.28 4,6-Dimethylpyrimidin-2-yl Not reported Crystallography studies
Metalaxyl C₁₅H₂₁NO₄ 279.34 Methoxyacetyl, alanine 72–73 Fungicide

Table 2. Spectral Data Comparison

Compound ¹H NMR (δ, CDCl₃) ESI-MS ([M+H]⁺)
N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine (1i) 7.22–7.17 (m, 2H), 2.43 (s, 6H) 238.13
Metalaxyl Not reported Not applicable

Research Findings

  • Synthetic Efficiency : The copper-promoted method for 1i (82% yield) suggests that analogous routes could be optimized for the tosylated derivative .
  • Biological Relevance: The tosyl group may confer resistance to metabolic degradation compared to non-sulfonylated analogs, extending half-life in biological systems.
  • Structural Insights : Pyrimidinyl-substituted benzimidazoles exhibit robust crystallinity, implying that the target compound’s tosyl group might hinder crystal packing due to steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.